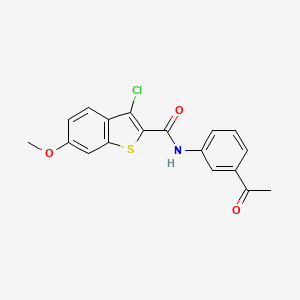
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, along with acetyl, chloro, and methoxy substituents that contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions One common method begins with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted benzothiophene derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or interfering with essential metabolic processes.
類似化合物との比較
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical properties and biological activities
特性
分子式 |
C18H14ClNO3S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3S/c1-10(21)11-4-3-5-12(8-11)20-18(22)17-16(19)14-7-6-13(23-2)9-15(14)24-17/h3-9H,1-2H3,(H,20,22) |
InChIキー |
FSYXWTRNTPUSND-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


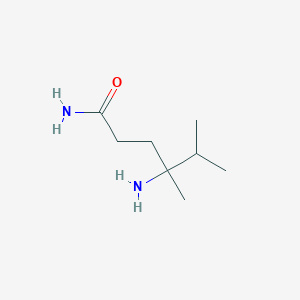
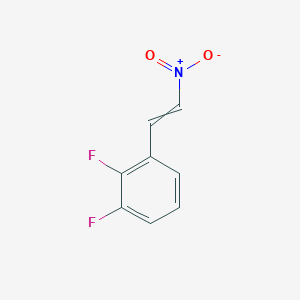
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol](/img/structure/B12454254.png)
![N-tert-butyl-3,5-bis{[(3-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B12454255.png)


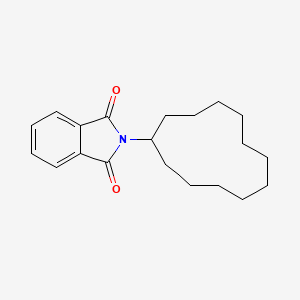
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12454269.png)

![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)
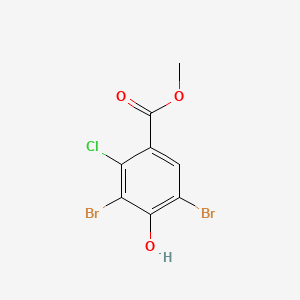

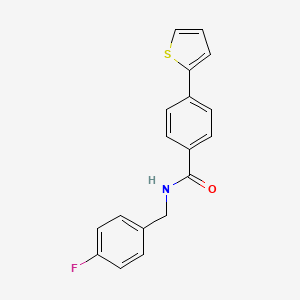
![2-(4-heptylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B12454337.png)
